5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
Chemical Structure and Properties 5-[3,5-Bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to by its full systematic name) is a highly functionalized aromatic carboxylic acid. Its structure consists of a central benzene ring substituted at the 1- and 3-positions with carboxylic acid groups. At the 5-position, a phenyl group is attached, which is further substituted at its 3- and 5-positions with additional 3,5-dicarboxyphenyl moieties.
Properties
IUPAC Name |
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O12/c31-25(32)19-4-16(5-20(10-19)26(33)34)13-1-14(17-6-21(27(35)36)11-22(7-17)28(37)38)3-15(2-13)18-8-23(29(39)40)12-24(9-18)30(41)42/h1-12H,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBJLRXVXCABNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720412 | |
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228047-98-0 | |
| Record name | 5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the following steps:
Formation of the Terphenyl Core: The terphenyl core is synthesized through a series of coupling reactions, often involving Suzuki or Stille coupling methods.
Introduction of Carboxyl Groups: The carboxyl groups are introduced through oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation Products: More highly oxidized derivatives.
Reduction Products: Alcohols, aldehydes, or other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
Metal-Organic Frameworks (MOFs): Used as a linker to create stable and porous MOF structures for gas storage and separation.
Biology:
Biomolecular Studies: Used in the study of interactions between organic molecules and metals, which can be relevant for understanding biological processes.
Medicine:
Drug Delivery Systems: Potential use in designing drug delivery systems due to its ability to form stable complexes with metals.
Industry:
Mechanism of Action
The mechanism of action of 5’-(3,5-Dicarboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can act as catalysts or structural components in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Critical Analysis of Contradictory Evidence
- Solubility Discrepancies : and suggest low aqueous solubility for multi-carboxylic acids, but reports successful synthesis in polar aprotic solvents (e.g., DMF, acetone). This implies solvent selection is critical for processing .
- Thermal Stability : While claims MOFs with tricarboxylates are stable to 240°C, the target compound’s higher carboxyl density may reduce stability due to increased lattice strain .
Biological Activity
5-[3,5-bis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple carboxylic acid groups attached to phenyl rings. This configuration may influence its solubility and interaction with biological systems. The molecular formula is CHO, and it exhibits properties typical of carboxylate compounds, including potential chelation abilities and interactions with metal ions.
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Antioxidant Activity : The presence of multiple carboxylic acid groups can confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Metal Chelation : The compound may act as a chelator for metal ions, which can be beneficial in reducing metal toxicity and modulating metal-dependent enzymatic activities.
- Receptor Interaction : Preliminary studies suggest that the compound may interact with specific receptors involved in cellular signaling pathways.
In Vitro Studies
Recent studies have evaluated the effects of this compound on various cell lines. For instance:
- Cell Viability Assays : Experiments conducted on human colorectal adenocarcinoma cell lines indicated that the compound retained cell viability even at concentrations up to 50 μM, suggesting low cytotoxicity at this level .
- Antioxidant Tests : The compound demonstrated significant scavenging activity against reactive oxygen species (ROS), indicating its potential as an antioxidant agent.
Case Studies
-
Study on Anticancer Properties :
- A study investigated the effects of this compound on cancer cell proliferation. Results showed a dose-dependent inhibition of cell growth in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
-
Metal Ion Interaction :
- Research highlighted the chelation capabilities of the compound with transition metals like Zn(II) and Fe(III). The binding affinity was assessed using fluorescence quenching techniques, indicating strong interactions that could modulate the biological availability of these metals in cellular environments .
Data Tables
| Study | Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Study 1 | HCT-15 | 50 | Retained viability |
| Study 2 | Various | Variable | Dose-dependent inhibition |
| Study 3 | SNB-19 | 250 | Significant ROS scavenging |
Q & A
Q. Methodological Answer :
- Solubility : Perform phase-solubility studies in DMSO, THF, and water at varying pH (2–12). The compound is expected to show low aqueous solubility (≤1 mg/mL at pH 7) due to its polycarboxylic nature, but solubility increases under alkaline conditions (pH >10) via deprotonation .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Carboxylic acid groups may esterify in alcoholic solvents, requiring inert atmospheres for long-term storage .
What are the standard spectroscopic techniques for structural confirmation?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxylic acid carbons (δ 165–170 ppm).
- FT-IR : Confirm carboxylic acid O–H stretches (2500–3300 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹).
- X-ray crystallography : Resolve the planar geometry of the benzene core and hydrogen-bonding networks between carboxyl groups .
Advanced Research Questions
How can computational modeling predict the compound’s coordination behavior in metal-organic frameworks (MOFs)?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate binding energies between carboxylate groups and metal ions (e.g., Zn²⁺, Cu²⁺) to predict coordination preferences.
- Topological Analysis : Use software like TOPOS to simulate MOF architectures, focusing on linker flexibility and pore size modulation. The compound’s rigidity favors pts or pcu topologies .
Experimental Validation : Compare simulated XRD patterns with experimental data to confirm framework symmetry .
How to resolve contradictory data on the compound’s pharmacological activity (e.g., anti-inflammatory vs. cytotoxicity)?
Q. Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (1 nM–100 µM) in cell models (e.g., RAW 264.7 macrophages).
- Mechanistic Profiling : Use RNA-seq to identify pathways (e.g., NF-κB vs. MAPK) activated at low vs. high doses.
- Structural Analog Comparison : Replace carboxyl groups with esters or amides to isolate cytotoxicity contributors .
Key Consideration : Contradictions may arise from assay-specific factors (e.g., serum protein binding in vitro) .
What strategies optimize the compound’s crystallinity for X-ray diffraction studies?
Q. Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DMF/EtOH) to slow nucleation and grow larger crystals.
- Additive Engineering : Introduce templating agents (e.g., CTAB) to stabilize crystal lattices.
- Temperature Gradients : Crystallize at 4°C to minimize thermal motion and enhance diffraction quality .
How to design experiments investigating the compound’s role in catalytic systems (e.g., acid catalysis)?
Q. Methodological Answer :
- Active Site Mapping : Use FT-IR titration with pyridine to quantify Brønsted/Lewis acid sites.
- Kinetic Studies : Monitor esterification of benzyl alcohol with acetic acid, comparing turnover frequencies (TOF) against homogeneous catalysts like H₂SO₄.
- Reusability Tests : Assess catalyst stability over 5 cycles via TGA and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
